molecular formula C14H20FNO5S2 B2909334 1-((4-Ethoxy-3-fluorophenyl)sulfonyl)-4-(methylsulfonyl)piperidine CAS No. 1448123-71-4

1-((4-Ethoxy-3-fluorophenyl)sulfonyl)-4-(methylsulfonyl)piperidine

Cat. No.: B2909334
CAS No.: 1448123-71-4
M. Wt: 365.43
InChI Key: IWNHHAPKWPJKNN-UHFFFAOYSA-N
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Description

1-((4-Ethoxy-3-fluorophenyl)sulfonyl)-4-(methylsulfonyl)piperidine is a synthetic organic compound that features a piperidine ring substituted with ethoxy, fluorophenyl, and sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-Ethoxy-3-fluorophenyl)sulfonyl)-4-(methylsulfonyl)piperidine typically involves multi-step organic reactions. A common approach might include:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the ethoxy and fluorophenyl groups: These groups can be introduced via nucleophilic substitution reactions.

    Sulfonylation: The sulfonyl groups can be added using sulfonyl chlorides under basic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-((4-Ethoxy-3-fluorophenyl)sulfonyl)-4-(methylsulfonyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The ethoxy and fluorophenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce a variety of functional groups.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigation as a potential pharmaceutical agent.

    Industry: Use in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action for compounds like 1-((4-Ethoxy-3-fluorophenyl)sulfonyl)-4-(methylsulfonyl)piperidine would depend on its specific interactions with biological targets. This could involve binding to enzymes or receptors, altering cellular pathways, or modulating biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-((4-Methoxyphenyl)sulfonyl)-4-(methylsulfonyl)piperidine
  • 1-((4-Chlorophenyl)sulfonyl)-4-(methylsulfonyl)piperidine
  • 1-((4-Bromophenyl)sulfonyl)-4-(methylsulfonyl)piperidine

Uniqueness

1-((4-Ethoxy-3-fluorophenyl)sulfonyl)-4-(methylsulfonyl)piperidine is unique due to the presence of both ethoxy and fluorophenyl groups, which can impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(4-ethoxy-3-fluorophenyl)sulfonyl-4-methylsulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FNO5S2/c1-3-21-14-5-4-12(10-13(14)15)23(19,20)16-8-6-11(7-9-16)22(2,17)18/h4-5,10-11H,3,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWNHHAPKWPJKNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)S(=O)(=O)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20FNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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